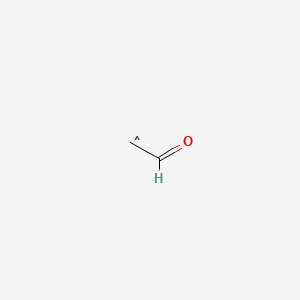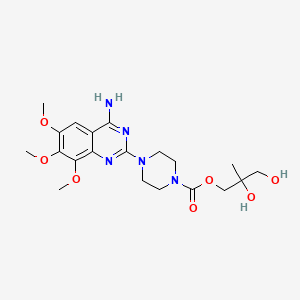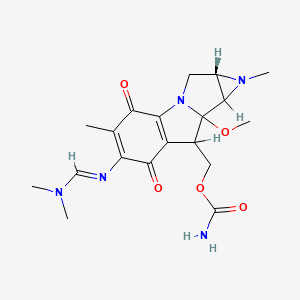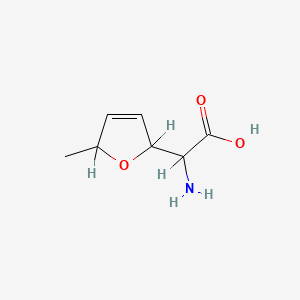
Furanomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furanomycin is an antibiotic compound known for its antibacterial properties. It is produced by the bacterium Streptomyces threomyceticus. This compound has garnered attention due to its effectiveness against a variety of bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions: Furanomycin is typically produced through the cultivation of Streptomyces threomyceticus in an aqueous nutrient-containing solution under submerged aerobic conditions . The process involves the fermentation of the bacterium, which produces this compound as a secondary metabolite.
Industrial Production Methods: The industrial production of this compound follows a similar fermentation process. The bacterium is grown in large bioreactors where conditions such as temperature, pH, and oxygen levels are carefully controlled to optimize the yield of this compound .
化学反应分析
Types of Reactions: Furanomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the this compound molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated this compound compounds.
科学研究应用
Furanomycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and to develop new synthetic methodologies.
Biology: this compound is employed in microbiological studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: Its primary application is in the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains.
作用机制
Furanomycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the translation of essential proteins required for bacterial growth and survival . This mechanism is similar to that of other macrolide antibiotics, which also target the bacterial ribosome.
相似化合物的比较
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Uniqueness: Furanomycin is unique due to its specific production by Streptomyces threomyceticus and its distinct chemical structure, which provides a different spectrum of antibacterial activity compared to other macrolides .
属性
CAS 编号 |
12794-09-1 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC 名称 |
2-amino-2-(5-methyl-2,5-dihydrofuran-2-yl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h2-6H,8H2,1H3,(H,9,10) |
InChI 键 |
PNOKUGWGMLEAPE-UHFFFAOYSA-N |
SMILES |
CC1C=CC(O1)C(C(=O)O)N |
规范 SMILES |
CC1C=CC(O1)C(C(=O)O)N |
Key on ui other cas no. |
18455-25-9 |
同义词 |
furanomycin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


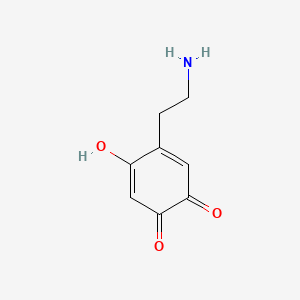
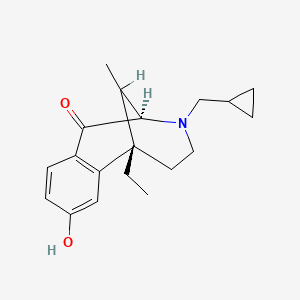
![2-[(2-Phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid](/img/structure/B1220823.png)
![5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B1220825.png)

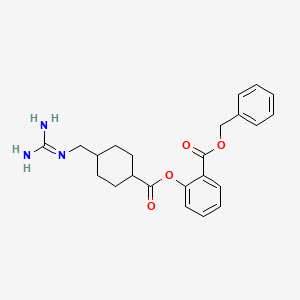
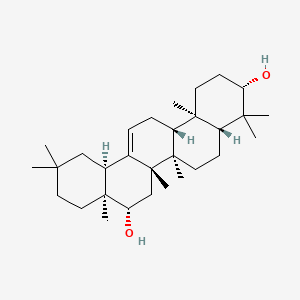
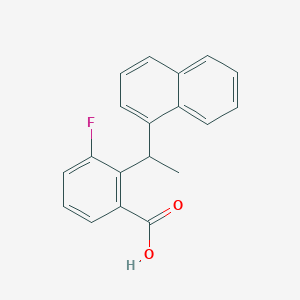
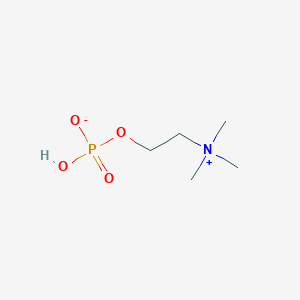
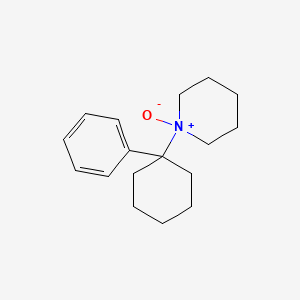
![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)
